molecular formula C21H22FN3O7S B2768332 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide CAS No. 869071-62-5

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

Cat. No. B2768332
CAS RN: 869071-62-5
M. Wt: 479.48
InChI Key: IVZNCUSCYFSGDP-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a benzo[d][1,3]dioxol-5-ylmethyl group, a 4-fluorophenylsulfonyl group, and an oxazinan-2-ylmethyl group attached to an oxalamide core .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure and the functional groups it contains. Without specific information, it’s difficult to predict these properties .

Scientific Research Applications

Novel Insecticide Development

Compounds with unique chemical structures, such as flubendiamide, demonstrate potent insecticidal activity against lepidopterous pests, including resistant strains. Their novel mode of action, distinct from commercial insecticides, underscores their potential in integrated pest management programs, offering a safer option for non-target organisms (Tohnishi et al., 2005).

Cyclooxygenase-2 Inhibition

Research on 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives has led to the identification of potent, highly selective cyclooxygenase-2 inhibitors like JTE-522. These findings are significant for the treatment of rheumatoid arthritis, osteoarthritis, and acute pain, highlighting the therapeutic potential of such compounds (Hashimoto et al., 2002).

Orexin Receptor Mechanisms

Studies involving compounds like SB-649868 and GSK1059865 have shed light on orexin receptor mechanisms' role in binge eating (BE) models in rats. These findings suggest the significance of selective orexin receptor antagonism in developing pharmacological treatments for eating disorders with a compulsive component (Piccoli et al., 2012).

Advancements in Polymer Science

Research on benzoxazine-based polymers, such as the synthesis and characterization of benzoxazine monomers from bisphenol-S and aniline, contributes to advancements in material science. These studies focus on developing materials with improved thermal properties and potential applications in various industries (Liu et al., 2010).

Mechanism of Action

The mechanism of action of this compound is not clear without more context. If it’s a drug, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. It’s important to handle all chemicals with appropriate safety measures .

Future Directions

The future research directions would depend on the current applications and properties of the compound. If it’s a pharmaceutical compound, future research could involve improving its efficacy or reducing its side effects .

properties

IUPAC Name

N'-(1,3-benzodioxol-5-ylmethyl)-N-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O7S/c22-15-3-5-16(6-4-15)33(28,29)25-8-1-9-30-19(25)12-24-21(27)20(26)23-11-14-2-7-17-18(10-14)32-13-31-17/h2-7,10,19H,1,8-9,11-13H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVZNCUSCYFSGDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(OC1)CNC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

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